molecular formula C14H24N2O B4208330 N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide

N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide

Cat. No.: B4208330
M. Wt: 236.35 g/mol
InChI Key: BBTYFCPQRWVXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its structure comprises a bicyclo[2.2.1]heptane ring system attached to a piperidine ring via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure.

    Introduction of the Piperidine Ring: The bicyclic compound is then reacted with piperidine in the presence of a suitable catalyst to form the desired product.

    Acetamide Linkage Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacological agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly in the design of novel therapeutic agents.
  • Explored for its analgesic and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. The piperidine ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

  • N-bicyclo[2.2.1]hept-2-yl-2-(2-hydroxyphenoxy)acetamide
  • N-bicyclo[2.2.1]hept-2-yl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide
  • N-bicyclo[2.2.1]hept-2-yl-2-(2-acetylamino-3-bromo-5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)acetamide

Uniqueness:

  • The presence of the piperidine ring distinguishes it from other similar compounds, providing unique pharmacological properties.
  • The specific acetamide linkage contributes to its distinct chemical reactivity and stability.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-14(10-16-6-2-1-3-7-16)15-13-9-11-4-5-12(13)8-11/h11-13H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYFCPQRWVXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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